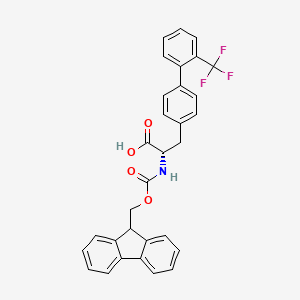

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine

Übersicht

Beschreibung

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of phenylalanine, which is further substituted with a trifluoromethyl group on the phenyl ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Trifluoromethyl Group: The protected amino acid is then subjected to electrophilic aromatic substitution to introduce the trifluoromethyl group. This step often involves the use of trifluoromethyl iodide and a suitable catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products:

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Reduced forms of the compound, often involving the removal of the Fmoc group.

Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine serves as a crucial building block in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptide sequences with high purity and yield. This versatility is essential for researchers aiming to create custom peptides for various applications in drug discovery and biotechnology.

Drug Development

The incorporation of the trifluoromethyl group significantly enhances the pharmacological properties of peptides synthesized with this compound. This modification can improve the bioavailability, metabolic stability, and overall efficacy of therapeutic agents. Research has shown that compounds featuring this amino acid exhibit promising activity against specific biological targets, making them valuable candidates in the development of new pharmaceuticals aimed at treating various diseases.

Bioconjugation

In bioconjugation processes, this compound is utilized to attach peptides to biomolecules such as antibodies or fluorescent tags. This capability is crucial for developing targeted drug delivery systems and improving the specificity of therapeutic agents. By enabling precise modifications, researchers can create conjugates that enhance the therapeutic index of drugs while minimizing off-target effects.

Research in Neuroscience

The compound's properties are leveraged in neuroscience research to study neurotransmitter systems and receptor interactions. By incorporating this compound into peptide sequences, scientists can investigate potential therapeutic targets for neurological disorders. This application is particularly relevant in understanding the mechanisms underlying diseases such as Alzheimer's and Parkinson's.

Protein Engineering

This compound is also employed in protein engineering to modify proteins for enhanced stability and activity. Its incorporation into proteins can lead to improved functional characteristics, making it valuable for developing biopharmaceuticals and enzyme-based applications. Researchers utilize this compound to explore structure-function relationships within proteins, contributing to advancements in enzyme design and therapeutic protein development.

Case Study 1: Anticancer Activity

A study investigated the use of this compound derivatives in targeting cancer cells. The derivatives exhibited significant antiproliferative effects against various cancer cell lines, showcasing their potential as anticancer agents. The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl group could enhance efficacy against specific tumor types.

Case Study 2: Neurological Disorders

Research focused on synthesizing neuropeptides containing this compound to assess their effects on neurotransmitter release. The resulting peptides demonstrated altered binding affinities to specific receptors, providing insights into potential therapeutic strategies for treating neurological conditions.

Wirkmechanismus

The mechanism of action of Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s incorporation into peptide chains. The trifluoromethyl group enhances the compound’s reactivity and ability to form stable interactions with biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Fmoc-phenylalanine: Lacks the trifluoromethyl group, making it less reactive.

Fmoc-4-fluorophenylalanine: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and stability.

Fmoc-4-methylphenylalanine: Substituted with a methyl group, offering different chemical properties.

Uniqueness: Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Biologische Aktivität

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, characterized by a trifluoromethyl group at the para position of the phenyl ring. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The full chemical name of this compound is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid. The synthesis typically involves several steps, including protection of the amino group with the Fmoc (fluorenylmethyloxycarbonyl) group, which facilitates peptide coupling reactions while preventing side reactions during synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines, antibacterial properties, and its role as a building block in peptide synthesis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds bearing similar structural motifs have demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells, suggesting potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| Compound 9q | MCF-7 | 10–33 |

| Compound 10r | MDA-MB-231 | 23–33 |

The mechanism of action for Fmoc derivatives often involves interaction with tubulin, leading to disruption of microtubule dynamics. This disruption can trigger apoptosis in cancer cells by arresting them in specific phases of the cell cycle, as evidenced by flow cytometry studies .

Antibacterial Activity

In addition to anticancer properties, Fmoc derivatives have been investigated for their antibacterial activity. For example, studies have shown that Fmoc-protected peptides can exhibit significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism is attributed to the compound's ability to disrupt bacterial membrane integrity and induce oxidative stress .

Table 2: Antibacterial Activity of Fmoc Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-F | Gram-positive | < 100 μg/mL |

| Fmoc-conjugated AA | MRSA | < 50 μg/mL |

Case Studies

- Breast Cancer Cell Study : A study evaluated the antiproliferative effects of various derivatives on MCF-7 cells. The results indicated that compounds with trifluoromethyl substitutions significantly inhibited cell growth compared to controls. The most potent analogs showed IC50 values as low as 10 nM .

- Antibacterial Hydrogel Study : Research on hydrogels containing Fmoc-protected peptides revealed that these materials could effectively inhibit bacterial growth through both surfactant-like properties and direct interaction with bacterial membranes .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFSUOZZLCTJQW-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.